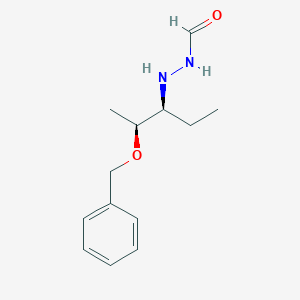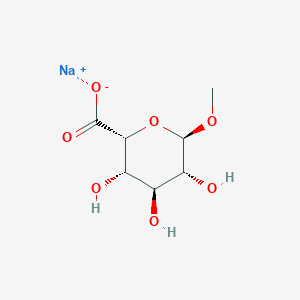
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
概要
説明
DDQ is the most widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Synthesis Analysis
DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . A single-step chlorination from 2,3-dicyanohydroquinone was reported in 1965 .Molecular Structure Analysis
The chemical formula of DDQ is C8Cl2N2O2 . It has three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Chemical Reactions Analysis
DDQ is useful for the dehydrogenation of alcohols, phenols, and steroid ketones . It removes pairs of H atoms from organic molecules . The reagent has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Physical And Chemical Properties Analysis
DDQ is a yellow to orange powder with a molar mass of 227.00 g·mol−1 . It has a density of 1.7g/cm3 . It decomposes at a melting point of 210–215 °C . It reacts with water .科学的研究の応用
Oxidative Couplings
This compound is widely used as a reagent in oxidative coupling reactions. These reactions are essential for creating complex organic compounds by joining two hydrocarbons through the oxidation process. The ability of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone to accept electrons makes it an excellent agent for facilitating these couplings, which are fundamental in synthesizing natural products and pharmaceuticals .
Cyclization Reactions
Cyclization reactions are pivotal in forming cyclic structures from linear precursors. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone serves as a crucial reagent in these reactions, aiding in the synthesis of various cyclic organic compounds. Its role in cyclization is particularly significant in the creation of heterocyclic compounds, which are a core structure in many drugs .
Dehydrogenation of Alcohols
The compound is utilized in the dehydrogenation of alcohols to aldehydes or ketones. This transformation is a key step in the synthesis of fine chemicals and intermediates used in the pharmaceutical industry. The high efficiency of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in removing hydrogen atoms makes it a valuable reagent for this purpose .
Aromatization Processes
Aromatization is the process of transforming non-aromatic rings into aromatic compounds. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is involved in this process by facilitating the removal of hydrogen atoms from the substrate, leading to the formation of aromatic systems. This application is crucial in the production of various aromatic compounds with wide-ranging uses in different industries .
Synthesis of 1,2-Benzisoxazoles
1,2-Benzisoxazoles are chemical compounds with several pharmaceutical applications. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is used in their synthesis, showcasing its versatility in facilitating reactions that lead to compounds with significant biological activity .
Electron-Transfer Reagent
In synthetic chemistry, electron transfer is a fundamental step in many reactions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone acts as an electron-transfer reagent, particularly in the synthesis of quinolines from imines and alkynes or alkenes. Quinolines are an important class of compounds with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs) .
Dehydrogenation of Phenols and Steroid Ketones
Phenols and steroid ketones undergo dehydrogenation to produce more complex structures. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is instrumental in these reactions, which are significant in the synthesis of hormones and other biologically active steroids .
Cross-Dehydrogenative Coupling
This compound is also used in cross-dehydrogenative coupling (CDC) reactions, which allow the formation of carbon-carbon bonds between two different substrates. This application is particularly valuable in building complex organic molecules, including pharmaceuticals and agrochemicals .
作用機序
Target of Action
DDQ is a chemical reagent that primarily targets organic molecules, particularly alcohols, phenols, and steroid ketones . It is used for the dehydrogenation of these compounds, effectively removing pairs of hydrogen atoms .
Mode of Action
DDQ operates through a mechanism of hydride transfer reactions . It has three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . The stoichiometry of its action is illustrated by the conversion of tetralin to naphthalene .
Biochemical Pathways
DDQ is involved in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It is also used in oxidative couplings and cyclization reactions . The resulting hydroquinone is poorly soluble in typical reaction solvents, which facilitates workup .
Pharmacokinetics
It’s important to note that ddq decomposes in water but is stable in aqueous mineral acid .
Result of Action
The action of DDQ results in the dehydrogenation of target molecules, effectively removing pairs of hydrogen atoms . This can lead to the formation of new compounds, such as the conversion of tetralin to naphthalene . It is also used in the synthesis of 1,2-benzisoxazoles .
Action Environment
DDQ’s action can be influenced by environmental factors. For instance, it decomposes in water, indicating that it is less stable and potentially less effective in aqueous environments . It is stable in aqueous mineral acid, suggesting that acidic conditions can preserve its reactivity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVUJQVZSTENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052577 | |
| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to orange solid; [Merck Index] Dark yellow powder; [Alfa Aesar MSDS] | |
| Record name | Dichlorodicyanobenzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13765 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |
CAS RN |
84-58-2 | |
| Record name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodicyanobenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloro-5,6-dicyanobenzoquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichlorodicyanoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-5,6-DICYANOBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H5KD39UH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















